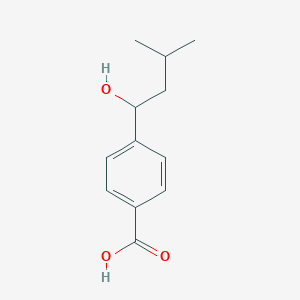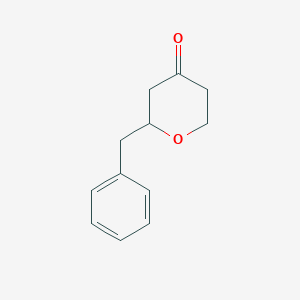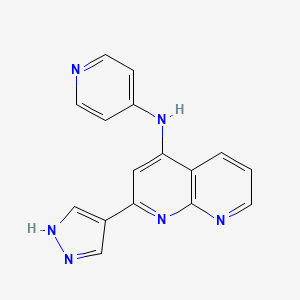
2-(1H-pyrazol-4-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-pyrazol-4-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a heterocyclic compound that contains pyrazole, pyridine, and naphthyridine moieties. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine can be achieved through various synthetic routes. One common method involves the condensation of pyrazole-4-carbaldehydes with appropriate amines in the presence of catalysts such as chloro(trimethyl)silane in pyridine at elevated temperatures . This method provides good yields and is relatively straightforward.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-pyrazol-4-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
Applications De Recherche Scientifique
2-(1H-pyrazol-4-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(1H-pyrazol-4-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-pyrazol-4-yl)-1H-benzimidazoles: These compounds also contain a pyrazole moiety and exhibit similar biological activities.
1H-pyrazolo[3,4-b]pyridines: These compounds share the pyrazole and pyridine rings and are known for their biomedical applications.
Uniqueness
2-(1H-pyrazol-4-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine is unique due to the presence of the naphthyridine ring, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications.
Propriétés
Formule moléculaire |
C16H12N6 |
|---|---|
Poids moléculaire |
288.31 g/mol |
Nom IUPAC |
2-(1H-pyrazol-4-yl)-N-pyridin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C16H12N6/c1-2-13-15(21-12-3-6-17-7-4-12)8-14(11-9-19-20-10-11)22-16(13)18-5-1/h1-10H,(H,19,20)(H,17,18,21,22) |
Clé InChI |
BEORETCCMJLEAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=C(C=C2NC3=CC=NC=C3)C4=CNN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


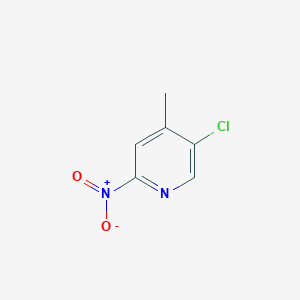


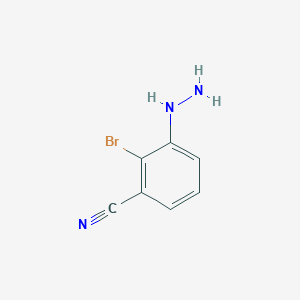
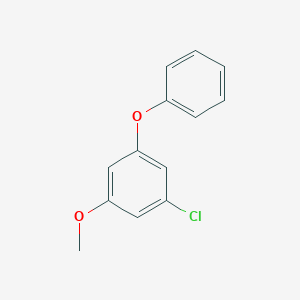
![ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate](/img/structure/B13876599.png)
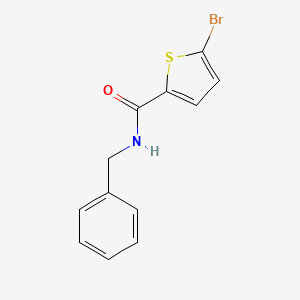
![4-[2-(1-chloroisoquinolin-5-yl)oxypyridin-3-yl]-N-methylpyrimidin-2-amine](/img/structure/B13876609.png)
![Ethyl 6-(5-formylfuran-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13876618.png)
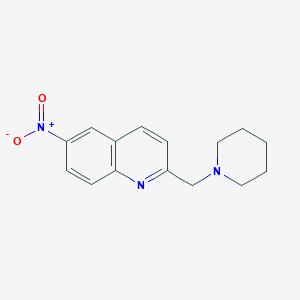
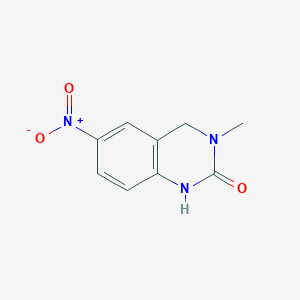
![Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13876628.png)
